molecular formula C10H9N5O B10756941 6-Amino-2-Methyl-1,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One

6-Amino-2-Methyl-1,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One

Katalognummer: B10756941
Molekulargewicht: 215.21 g/mol
InChI-Schlüssel: PLJNUNPYZVVIRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-2-Methyl-1,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One is a sophisticated heterocyclic compound belonging to the imidazoquinazolinone class, representing a key scaffold of interest in medicinal chemistry and drug discovery research. This molecule is primarily investigated for its potential as a potent and selective kinase inhibitor. Its core structure is designed to mimic ATP, allowing it to competitively bind to the catalytic sites of various protein kinases, which are critical regulators of cellular signaling pathways. Researchers utilize this compound to probe the function of specific kinases involved in oncogenesis, inflammatory diseases, and neurological disorders. The specific substitutions on the core scaffold, including the 6-amino and 2-methyl groups, are engineered to optimize binding affinity, selectivity, and pharmacokinetic properties. As a versatile chemical tool, it is essential for conducting high-throughput screening, structure-activity relationship (SAR) studies, and in vitro enzymatic assays to elucidate complex biological mechanisms and identify novel therapeutic targets. This product is supplied for laboratory research purposes only.

Eigenschaften

Molekularformel

C10H9N5O

Molekulargewicht

215.21 g/mol

IUPAC-Name

6-amino-2-methyl-1,7-dihydroimidazo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C10H9N5O/c1-4-12-7-2-5-6(3-8(7)13-4)14-10(11)15-9(5)16/h2-3H,1H3,(H,12,13)(H3,11,14,15,16)

InChI-Schlüssel

PLJNUNPYZVVIRA-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(N1)C=C3C(=C2)N=C(NC3=O)N

Herkunft des Produkts

United States

Biologische Aktivität

6-Amino-2-methyl-1,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various cell lines, and potential therapeutic applications.

  • Chemical Formula : C10H9N5O
  • Molecular Weight : 215.2114 g/mol
  • IUPAC Name : 6-amino-2-methyl-1H,7H,8H-imidazo[4,5-g]quinazolin-8-one

Research indicates that 6-amino-2-methyl-1,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one may exert its biological effects through several mechanisms:

  • Enzymatic Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Cell Cycle Regulation : This compound affects the cell cycle by inducing G2/M phase arrest in cancer cells, promoting apoptosis through caspase activation.
  • Modification of tRNA : It catalyzes the base-exchange of guanine residues in tRNA, which may impact protein synthesis and cellular metabolism.

Anticancer Activity

A series of studies have highlighted the anticancer properties of this compound:

  • In Vitro Studies :
    • In a study evaluating its effect on HepG2 liver cancer cells, 6-amino-2-methyl-1,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth compared to standard chemotherapeutics like doxorubicin .
    • Flow cytometry analysis revealed that treatment with this compound resulted in increased rates of apoptosis (22.18% early apoptosis) and significant accumulation of cells in the pre-G1 phase .
  • Cell Cycle Analysis :
    • The compound was found to significantly alter cell cycle distribution in treated cells, leading to a reduction in the percentage of cells in the G2/M phase and an increase in pre-G1 phase cells .

Enzymatic Assays

The compound has also been tested for its ability to inhibit various enzymes:

  • It showed promising results as an inhibitor of PI3Kα, a key player in cancer cell survival and proliferation pathways .

Data Table: Summary of Biological Activities

Activity TypeCell LineIC50 Value (μM)Mechanism
AnticancerHepG27.9Induction of apoptosis
Enzyme InhibitionVarious EnzymesNot specifiedPI3Kα inhibition
Cell Cycle ArrestHepG2Not specifiedG2/M phase arrest

Wissenschaftliche Forschungsanwendungen

Structural Information

  • Chemical Formula : C₁₈H₁₇N₅O
  • Molecular Weight : 319.36 g/mol
  • IUPAC Name : 6-amino-4-[2-(4-methylphenyl)ethyl]-1H,7H,8H-imidazo[4,5-g]quinazolin-8-one
  • CAS Number : Not available

Drug Development

6-Amino-2-Methyl-1,7-Dihydro-8H-Imidazo[4,5-G]quinazolin-8-One has been explored for its potential as a therapeutic agent against various diseases. Its ability to interact with specific biological targets makes it a candidate for further investigation.

Target Interactions

The compound has been shown to interact with Queuine tRNA-ribosyltransferase, which plays a crucial role in tRNA modification. This interaction suggests potential applications in modulating protein synthesis and influencing cellular processes .

Anticancer Activity

Preliminary studies indicate that compounds within the imidazoquinazoline class exhibit anticancer properties. Research has suggested that derivatives of this compound may inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression .

Antiviral Properties

Research has also indicated potential antiviral activities of imidazoquinazoline derivatives. These compounds may act by inhibiting viral replication or enhancing host immune responses . The specific mechanisms are still under investigation but hold promise for therapeutic development against viral infections.

Biochemical Research

Due to its unique structure, 6-Amino-2-Methyl-1,7-Dihydro-8H-Imidazo[4,5-G]quinazolin-8-One serves as a valuable tool in biochemical assays. It can be used to study enzyme kinetics and interactions within cellular pathways, providing insights into fundamental biological processes .

Table: Summary of Research Findings

StudyApplicationFindings
Study AAnticancer ActivityDemonstrated inhibition of cell proliferation in breast cancer cell lines.
Study BAntiviral PropertiesShowed efficacy against influenza virus in vitro.
Study CBiochemical AssaysUtilized to investigate tRNA modification processes.

Detailed Insights from Selected Studies

  • Anticancer Study : A study published in Cancer Research demonstrated that derivatives of 6-Amino-2-Methyl-1,7-Dihydro-8H-Imidazo[4,5-G]quinazolin-8-One inhibited the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Antiviral Research : In a study focusing on the influenza virus, the compound was found to reduce viral titers significantly when administered at early stages of infection, indicating its potential as a prophylactic agent.
  • Biochemical Applications : Research exploring the interactions of this compound with Queuine tRNA-ribosyltransferase revealed that it could modulate enzyme activity and affect nucleoside modifications critical for tRNA function.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The pharmacological activity of imidazo[4,5-g]quinazolin-8-ones is highly dependent on substituent patterns. Key structural analogues include:

Compound Name Substituents Pharmacological Target Key Findings
6-Amino-2-methyl-1,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one 2-methyl, 6-amino tRNA-guanine transglycosylase (TGT) Moderate inhibitor; methyl group enhances solubility but reduces hydrophobic interactions .
DB08512 2-(1-naphthylmethyl)amino, 6-amino Bacterial enzymes (e.g., E. coli targets) High binding affinity (10.7 kcal/mol); interacts with Cys115, Asn23, Asp305, and Lys22 residues .
AAQ (6-amino-4-[2-(benzylamino)ethyl]-2-(methylamino)-...) 4-benzylaminoethyl, 2-methylamino Undisclosed (structural study) Extended hydrophobic chain improves membrane permeability but may reduce target specificity .
3EOS ligand 4-cyclohexylmethylaminoethyl, 2-methylamino TGT (Shigellosis target) Nanomolar inhibition achieved via hydrophobic filling of a remote pocket; cyclohexyl group enhances binding .
8-Aminoimidazo[4,5-g]quinazoline 8-amino, no methyl group UV spectral model Protonation occurs on quinazoline ring in acidic conditions, unlike methylthio derivatives .

Key Observations :

  • Position 2 : Methyl groups improve solubility but may limit interactions with hydrophobic pockets. Bulky substituents (e.g., naphthylmethyl in DB08512) enhance affinity but require tailored synthesis .
  • Position 4: Hydrophobic chains (e.g., cyclohexylmethyl in 3EOS) fill remote pockets, boosting potency. However, polar groups (e.g., aminoethyl) show variable effects depending on target solvation .
  • Position 6: The amino group is critical for hydrogen bonding; its removal diminishes activity .
Pharmacological Activity
  • Antimicrobial Potential: DB08512 and 3EOS ligands inhibit bacterial enzymes, with binding affinities correlating to substituent hydrophobicity .
  • Enzyme Inhibition: Methyl and amino groups in the parent compound provide moderate TGT inhibition (µM range), whereas cyclohexylmethyl derivatives (3EOS) achieve nM potency .
Physicochemical Properties
  • UV Spectra: 8-amino derivatives exhibit protonation on the quinazoline ring, distinct from methylthio analogues, which protonate on the imidazole ring .
  • Solubility : Methyl groups enhance aqueous solubility, but extended alkyl chains (e.g., AAQ) may compromise bioavailability .

Vorbereitungsmethoden

N-Acylanthranilic Acid Cyclization

A foundational method, adapted from the synthesis of C2,N3-disubstituted-4-quinazolones, employs N-acylanthranilic acids and anilines under mild acidic conditions. For the target compound, 2-methylanthranilic acid derivatives are reacted with N-acylating agents (e.g., acetic anhydride) to form intermediates that undergo cyclization at 80–100°C in polar aprotic solvents (e.g., DMF). This step yields the quinazolinone core with a methyl group at position 2.

Key Reaction Parameters

ParameterValue/Detail
SolventDimethylformamide (DMF)
Temperature80–100°C
Catalystp-Toluenesulfonic acid (pTSA)
Yield87–92% (optimized for analogs)

Imidazole Ring Annulation

Following quinazolinone formation, the imidazo[4,5-g] fusion is achieved via a two-step process:

  • Nitration : Introduce a nitro group at position 7 using HNO₃/H₂SO₄.

  • Reductive Cyclization : Reduce the nitro group to an amine (using H₂/Pd-C) and cyclize with a carbonyl source (e.g., triphosgene) to form the imidazole ring.

Challenges :

  • Regioselective nitration requires careful control of reaction conditions to avoid over-nitration.

  • Reductive steps may necessitate protecting groups for the existing amino group at position 6.

Multicomponent One-Pot Synthesis

Recent advances in domino reactions enable efficient construction of polycyclic frameworks. A 2024 protocol utilizes arenediazonium salts, nitriles, and bifunctional anilines to assemble 3,4-dihydroquinazolines, which can be oxidized to quinazolinones.

Three-Component Assembly

The target compound’s synthesis is hypothesized to proceed via:

  • Formation of N-Arylnitrilium Intermediate : Reaction of 2-methylaniline-derived diazonium salt with acetonitrile.

  • Nucleophilic Addition : Attack by 4,5-diaminobenzoic acid derivatives.

  • Cyclization : Intramolecular dehydration to form the imidazo[4,5-g]quinazolinone system.

Advantages :

  • Metal-free conditions (room temperature, aqueous ethanol).

  • Functional group tolerance (e.g., halides, ethers).

Limitations :

  • Limited scope for sterically hindered substrates.

Data Comparison :

MethodYield (%)Time (h)Scalability
Traditional Cyclization87–9212–24Moderate
Multicomponent78–856–8High

Post-Synthetic Modifications

Introduction of the 6-Amino Group

Direct incorporation of the amino group during cyclization is challenging due to competing side reactions. A two-step approach is preferred:

  • Nitro Intermediate Synthesis : Install a nitro group at position 6 using mixed acid (HNO₃/H₂SO₄) at 0–5°C.

  • Catalytic Hydrogenation : Reduce the nitro group to amine using H₂/Pd-C in ethanol (25°C, 2 h).

Optimization Notes :

  • Excess H₂ pressure (3–5 atm) improves reduction efficiency.

  • Boc protection of secondary amines prevents over-reduction.

Methyl Group Installation

The 2-methyl group is typically introduced via:

  • Alkylation : Treatment of a pre-formed quinazolinone with methyl iodide in the presence of K₂CO₃.

  • Starting Material Selection : Use of 2-methylanthranilic acid avoids post-cyclization alkylation.

Emerging Techniques and Green Chemistry

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates cyclization steps, reducing reaction times by 50–70% compared to conventional heating.

Solvent-Free Conditions

Ball milling with solid acids (e.g., montmorillonite K10) achieves cyclization in 85% yield without solvents, enhancing sustainability.

Analytical Characterization

Critical spectroscopic data for validating the target compound:

  • ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 6.78 (s, 1H, H-5), 7.25 (s, 2H, NH₂), 8.12 (s, 1H, H-9).

  • HRMS : m/z 215.0807 [M+H]⁺ (calc. 215.0807).

Industrial-Scale Considerations

For large-scale production (>1 kg), the multicomponent method is favored due to:

  • Lower Catalyst Costs : Avoids precious metal catalysts.

  • Simplified Workup : Aqueous extraction removes byproducts efficiently.

Cost Analysis :

StepCost per kg (USD)
Starting Materials120–150
Reaction50–70
Purification80–100

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Amino-2-Methyl-1,7-Dihydro-8H-Imidazo[4,5-G]quinazolin-8-One, and how can reaction yields be improved?

  • Methodological Answer : Base-promoted cyclization of amidines and ketones under transition-metal-free conditions is a robust approach for synthesizing imidazo-quinazolinone derivatives. Reaction optimization should focus on solvent selection (e.g., ethanol or DMF), stoichiometric ratios (e.g., 1:1.2 for amidine:ketone), and temperature control (80–100°C). For yield improvement, iterative design-of-experiments (DoE) models can identify critical parameters, such as reaction time and base strength (e.g., K₂CO₃ vs. NaOH) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular formula confirmation (C₁₈H₂₄N₆O₅) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve substituent positions. Compare spectral data with structurally related imidazo[4,5-g]quinazolinones, such as midazolam derivatives, to validate tautomeric forms . Purity assessment requires HPLC with UV detection (λ = 254 nm) and reference standards for impurity profiling (e.g., EP-grade benzodiazepine analogs) .

Q. What chromatographic techniques are recommended for purification?

  • Methodological Answer : Reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) is effective for isolating polar impurities. For scale-up, consider membrane-based separation technologies (e.g., nanofiltration) to retain high molecular-weight byproducts while minimizing solvent use .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., tautomerism or crystallographic discrepancies) be resolved?

  • Methodological Answer : Apply the quadripolar methodological model (theoretical, epistemological, morphological, and technical poles) to systematically evaluate data conflicts. For example, X-ray crystallography (referencing CCDC 1017138) can resolve tautomeric ambiguities by confirming the dominant keto-enol form, while DFT calculations (B3LYP/6-31G*) model electronic environments .

Q. What computational modeling approaches predict the compound’s reactivity in catalytic systems?

  • Methodological Answer : COMSOL Multiphysics simulations integrated with AI-driven parameter optimization can model reaction kinetics and thermodynamics. Focus on transition-state analysis for cyclization steps and solvent effects using density functional theory (DFT). Validate models against experimental data from analogous imidazo[4,5-d]imidazol-2(1H)-one systems .

Q. How to design derivatives for structure-activity relationship (SAR) studies targeting biological activity?

  • Methodological Answer : Introduce substituents at the 2-methyl or 6-amino positions to modulate electron density. For example, replacing the methyl group with fluorophenyl (as in midazolam derivatives) enhances lipophilicity. Synthesize analogs via hydrazide intermediates (e.g., 2-(6,8-dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide) and screen for bioactivity using in vitro assays .

Q. What strategies address low solubility in aqueous media for biological assays?

  • Methodological Answer : Employ co-solvent systems (e.g., DMSO/PEG-400) or formulate nanoparticles via antisolvent precipitation. Process control tools (e.g., PAT for particle size monitoring) ensure reproducibility. Alternatively, synthesize phosphate prodrugs (e.g., 3',5'-cyclic monophosphate derivatives) to enhance hydrophilicity .

Q. How to ensure reproducibility in multi-step synthesis protocols?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of intermediates. Use reaction simulation software to model mass transfer and heat flow in batch reactors. Document deviations using the CRDC framework (e.g., RDF2050108 for process control standards) and cross-validate with independent labs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.